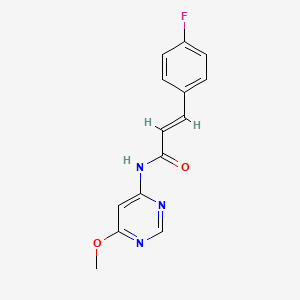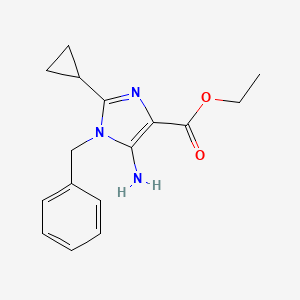![molecular formula C7H10ClNO3 B2802932 5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride CAS No. 2126178-90-1](/img/structure/B2802932.png)
5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan compounds, such as 5-[(diethylamino)methyl]furan-2-carboxylic acid hydrochloride and 5-[(dimethylamino)methyl]furan-2-carboxylic acid hydrochloride , are organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds are used widely in the field of scientific research.
Synthesis Analysis
While specific synthesis methods for “5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride” are not available, furan compounds can be synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxymethylfurfural .Molecular Structure Analysis
The molecular structure of furan compounds involves a five-membered ring with four carbon atoms and one oxygen . For example, 5-[(dimethylamino)methyl]furan-2-carboxylic acid hydrochloride has a molecular weight of 205.64 .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary. For instance, 5-[(diethylamino)methyl]furan-2-carboxylic acid hydrochloride is a powder with a molecular weight of 233.69 .Scientific Research Applications
Analytical and Spectral Study of Furan Derivatives
Furan derivatives have been extensively studied for their unique properties and applications in synthesizing complex compounds. For instance, the synthesis and characterization of furan ring-containing organic ligands and their metal complexes have shown significant antibacterial activities against human pathogenic bacteria, indicating the potential of furan derivatives in antimicrobial applications (Patel, 2020).
Bio-based Production
The transformation of biomass-derived materials into valuable chemical intermediates highlights the role of furan derivatives in green chemistry. For example, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid have been produced in high yield, showcasing their utility as intermediates for biofuel and polymer production (Dutta, Wu, & Mascal, 2015).
Antimicrobial and Antioxidant Activities
New furan derivatives have been identified with potent antibacterial and antioxidant activities, suggesting their significance in developing new therapeutic agents. For instance, compounds derived from endophytic fungi exhibited strong activity against Staphylococcus aureus, demonstrating the potential of furan derivatives in drug discovery (Ma, Ma, Li, & Wang, 2016).
Chemical Synthesis and Characterization
Furan derivatives are pivotal in the synthesis of heterocycles and other complex molecules, contributing to advancements in organic chemistry and material sciences. Their application in synthesizing various heterocycles emphasizes the role of furan derivatives in developing new materials with potential industrial applications (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Safety and Hazards
Future Directions
The future of furan compounds lies in their potential to replace traditional resources like crude oil with biomass. They can be economically synthesized from biomass via FPCs, leading to a wide range of compounds that can be obtained . This suggests a promising future for the development and application of furan compounds in various industries.
properties
IUPAC Name |
5-(methylaminomethyl)furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-8-4-5-2-3-6(11-5)7(9)10;/h2-3,8H,4H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSREVXRBXIHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)
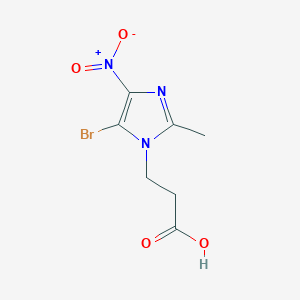
![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)
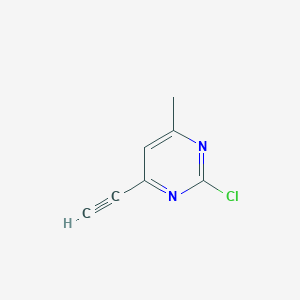

![1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2802862.png)
![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)
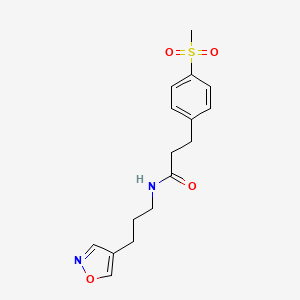
![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)
![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)
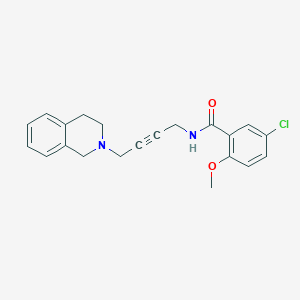
![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)
